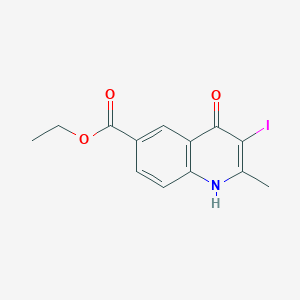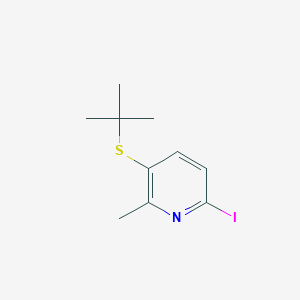
3-(tert-Butylthio)-6-iodo-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butylthio)-6-iodo-2-methylpyridine is an organosulfur compound that features a pyridine ring substituted with tert-butylthio, iodine, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylthio)-6-iodo-2-methylpyridine typically involves multi-step organic reactions. One common method includes the iodination of 2-methylpyridine followed by the introduction of the tert-butylthio group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butylthio)-6-iodo-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group can yield tert-butylsulfoxide or tert-butylsulfone derivatives .
Aplicaciones Científicas De Investigación
3-(tert-Butylthio)-6-iodo-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(tert-Butylthio)-6-iodo-2-methylpyridine involves its interaction with specific molecular targets. The tert-butylthio group can act as a nucleophile, participating in various chemical reactions. The iodine substituent can facilitate electrophilic aromatic substitution reactions, while the methyl group can influence the compound’s overall reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylthiol: An organosulfur compound with similar reactivity patterns.
tert-Butylthioacetate: Another compound featuring the tert-butylthio group, used in different synthetic applications.
tert-Butylthioanisole: A related compound with applications in organic synthesis
Uniqueness
The presence of both tert-butylthio and iodine groups allows for versatile chemical transformations, making it a valuable compound in various research and industrial contexts .
Propiedades
Fórmula molecular |
C10H14INS |
|---|---|
Peso molecular |
307.20 g/mol |
Nombre IUPAC |
3-tert-butylsulfanyl-6-iodo-2-methylpyridine |
InChI |
InChI=1S/C10H14INS/c1-7-8(13-10(2,3)4)5-6-9(11)12-7/h5-6H,1-4H3 |
Clave InChI |
ZMJDUFKRBPOFKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)I)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


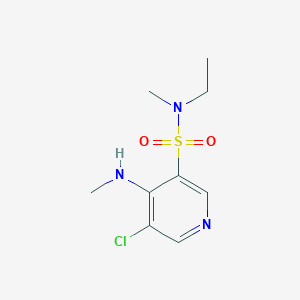
![2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13004869.png)
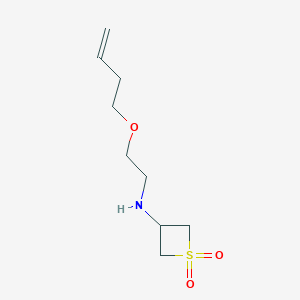
![7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13004883.png)

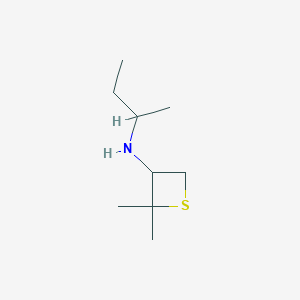
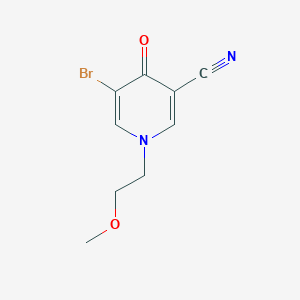


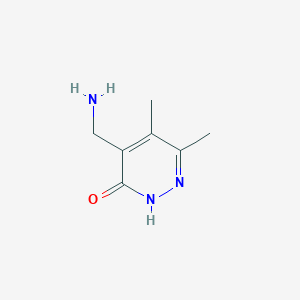
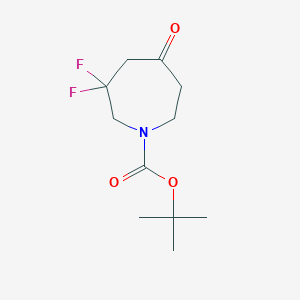
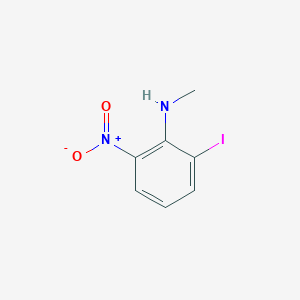
![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B13004926.png)
